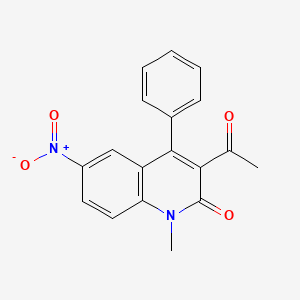![molecular formula C17H20N4O2 B5182374 2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves multi-step chemical processes. For instance, a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines were synthesized to introduce structural variety and assess immunosuppressive activity, indicating a flexible approach to altering the scaffold for desired properties (Jang et al., 2010). Similarly, the synthesis of 4-piperazino-5-methylthiopyrimidines showcases the creation of new chemical entities with potential for pharmacological applications (Mattioda et al., 1975).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and pharmacological properties of compounds. Studies on related compounds, such as bis(benzofuran-enaminone) hybrids, emphasize the importance of molecular architecture in the synthesis of new chemical entities, demonstrating the role of molecular structure in achieving desired chemical reactions and outcomes (Mekky et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds reveal their reactivity and potential applications. For instance, the preparation and antibacterial activity of pyrido[2,3-d]pyrimidine derivatives highlight the chemical versatility and potential therapeutic uses of these compounds (Matsumoto & Minami, 1975).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and stability, is essential for the development of chemical entities for pharmacological use. While specific data on 2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine was not available, research on related compounds provides insights into methodologies for assessing physical characteristics critical for drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and the ability to undergo specific reactions, determine the compound's suitability for various applications. Investigations into the synthesis and properties of compounds like 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine offer insights into the chemical behavior and potential utility of related compounds in medicinal chemistry (Zhou et al., 2019).
Mécanisme D'action
Target of Action
A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been reported to specifically targetJAK2 . JAK2 is a crucial component of the JAK-STAT signaling pathway, which plays a significant role in cell survival signaling .
Mode of Action
The similar compound bp-1c has been shown to inhibit jak2 tyr1007/1008 phosphorylation, thereby inhibiting its downstream stat3 tyr705 signaling pathway . This inhibition leads to cell death .
Biochemical Pathways
The similar compound bp-1c’s inhibition of the jak2/stat3 pathway leads to modulation in akt/src survival signal and altered expression of interwoven apoptotic genes .
Result of Action
The similar compound bp-1c has been shown to induce specific hallmarks of apoptosis, thereby conferring anti-neoplastic activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-5-2-3-6-15(14)23-13-16(22)20-9-11-21(12-10-20)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZVTSFTEXSBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)

![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)